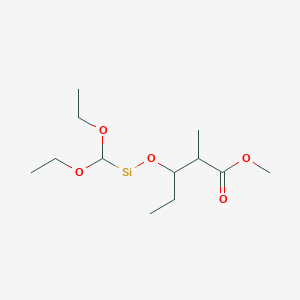
CID 78068831
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “CID 78068831” is a chemical entity registered in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 78068831 involves specific reaction conditions and reagents. One common method includes the reaction of phosgene with imidazole under anhydrous conditions, resulting in the formation of the desired compound with a high yield . The reaction typically requires careful control of temperature and solvent conditions to ensure the purity and stability of the product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
CID 78068831 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in halogenated compounds.
Scientific Research Applications
CID 78068831 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of CID 78068831 involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
CID 78068831 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with analogous structures or functional groups, such as:
Carbonyldiimidazole: Similar in structure and used in similar synthetic applications.
Tranexamic acid: Shares some functional similarities but differs in its specific applications and mechanism of action.
These comparisons help to understand the distinct properties and potential advantages of this compound in various applications.
Properties
Molecular Formula |
C12H24O5Si |
|---|---|
Molecular Weight |
276.40 g/mol |
InChI |
InChI=1S/C12H24O5Si/c1-6-10(9(4)11(13)14-5)17-18-12(15-7-2)16-8-3/h9-10,12H,6-8H2,1-5H3 |
InChI Key |
OUNQFVYNJBNGCK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)C(=O)OC)O[Si]C(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


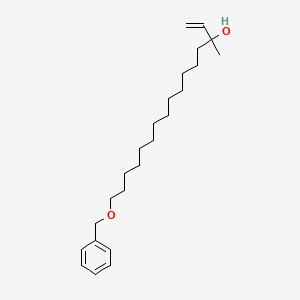
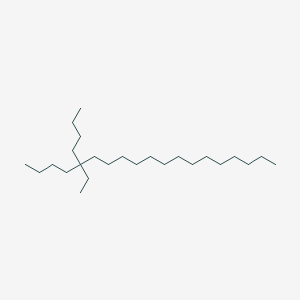
![(2S)-2-[4-(Benzyloxy)phenyl]-4-ethylmorpholine](/img/structure/B12624953.png)
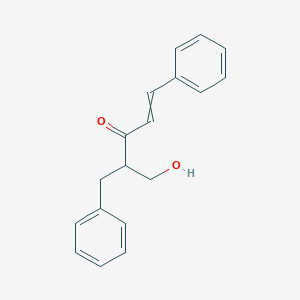
![{2-[([1,1'-Biphenyl]-4-yl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B12624975.png)
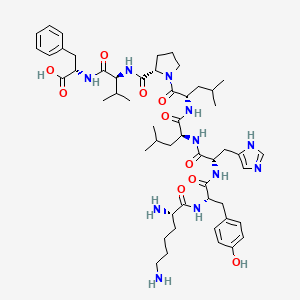
![2-(3-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12624985.png)
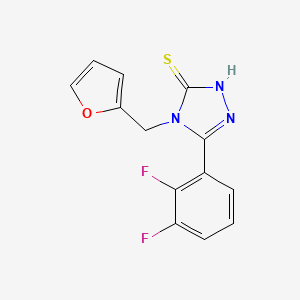
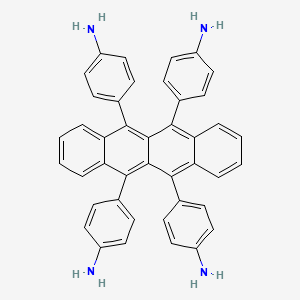
![3-[4-(dimethylamino)phenyl]-5-(naphthalen-1-yl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12625005.png)
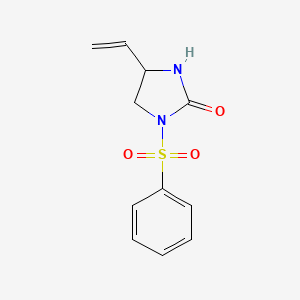
![Benzyl octahydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B12625023.png)
![2-Amino-5-{[(1H-pyrazol-5-yl)amino]methyl}phenol](/img/structure/B12625030.png)

